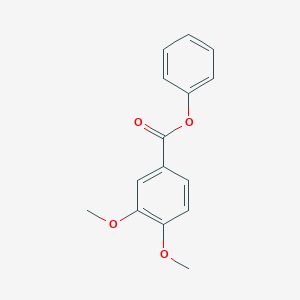

Phenyl 3,4-dimethoxybenzoate

Description

Significance of Aromatic Esters in Organic Chemistry and Materials Science

Aromatic esters are fundamental building blocks in organic synthesis and play a pivotal role in the development of new materials. numberanalytics.com Their utility stems from their reactivity and physical properties, which are influenced by the nature of both the aromatic ring and the ester group. numberanalytics.com In organic chemistry, they serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The ester linkage can undergo various transformations, such as hydrolysis to yield carboxylic acids and alcohols, or reduction to form alcohols, providing versatile pathways for molecular elaboration. numberanalytics.comnumberanalytics.com

In the realm of materials science, aromatic esters are integral to the production of polymers and liquid crystals. numberanalytics.com Polyesters, a major class of synthetic polymers, are formed through the linkage of monomer units by ester moieties and are used in everything from clothing to packaging. wikipedia.org The rigid nature of the aromatic ring combined with the polar ester group can impart desirable thermal and mechanical properties to these materials. numberanalytics.com Furthermore, the specific substitution patterns on the aromatic ring can be tailored to create molecules with liquid crystalline properties, which are essential for display technologies.

Overview of Dimethoxy-Substituted Aromatic Esters

The introduction of methoxy (B1213986) (-OCH3) groups onto the aromatic ring of an ester significantly influences its electronic properties and, consequently, its reactivity and potential applications. The presence of two methoxy groups, as in dimethoxy-substituted aromatic esters, further enhances these effects. The electron-donating nature of the methoxy groups can increase the electron density of the aromatic ring, making it more susceptible to certain chemical reactions and modulating the properties of the molecule as a whole. nih.gov

Research Landscape of Phenyl 3,4-dimethoxybenzoate Derivatives

This compound itself serves as a foundational structure for a variety of derivatives that have been investigated for diverse applications. Research into these derivatives has spanned fields from medicinal chemistry to materials science, highlighting the versatility of this chemical scaffold.

In medicinal chemistry, derivatives of 3,4-dimethoxybenzoic acid, the precursor to this compound, have been explored for their potential biological activities. For example, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have been synthesized and evaluated as potential antimicrobial agents. nih.gov Similarly, other derivatives have been investigated as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. bohrium.com The 3,4-dimethoxy substitution pattern is often a key feature in the design of these biologically active molecules. nih.gov

In materials science, the focus has been on the liquid crystal properties of derivatives incorporating the 3,4-dimethoxybenzoate moiety. For instance, 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate (a positional isomer of a this compound derivative) is a well-studied mesogen exhibiting a ferroelectric nematic phase, a state of matter with potential for advanced electro-optical applications. arxiv.org The synthesis of various ester derivatives and the study of how their molecular structure affects their liquid crystalline behavior is an active area of research. researchgate.net The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate, for example, involves the reaction of 3,4-dimethoxybenzoic acid with 2-bromo-1-(p-tolyl)ethanone. iucr.org

The synthesis of this compound and its derivatives typically involves standard esterification methods, such as the reaction of 3,4-dimethoxybenzoic acid or its acid chloride with phenol (B47542) or a substituted phenol. smolecule.com The choice of synthetic route can be influenced by the desired purity and the scale of the reaction.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C15H14O4 |

| Molecular Weight | 258.27 g/mol |

| CAS Number | 15873-65-1 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 98-102 °C |

| Boiling Point | 396.8 °C at 760 mmHg |

This data is compiled from publicly available chemical databases and may vary slightly between sources.

Structure

3D Structure

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

phenyl 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C15H14O4/c1-17-13-9-8-11(10-14(13)18-2)15(16)19-12-6-4-3-5-7-12/h3-10H,1-2H3 |

InChI Key |

HVTAZIAOMDFJFT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 3,4 Dimethoxybenzoate

Established Esterification Pathways

The formation of Phenyl 3,4-dimethoxybenzoate, like other esters, is fundamentally achieved through esterification. This class of reactions typically involves the condensation of a carboxylic acid and an alcohol.

Conventional Synthetic Routes utilizing 3,4-Dimethoxybenzoic Acid

The most direct and conventional method for synthesizing this compound is through the esterification of 3,4-dimethoxybenzoic acid with phenol (B47542). geeksforgeeks.orgarkat-usa.org This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. geeksforgeeks.org Commonly used acid catalysts include concentrated sulfuric acid. geeksforgeeks.org The reaction is reversible and proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the hydroxyl group of the phenol. geeksforgeeks.org

Another established approach involves the use of more reactive derivatives of 3,4-dimethoxybenzoic acid, such as its acyl chloride or anhydride (B1165640). geeksforgeeks.orglookchem.com For instance, 3,4-dimethoxybenzoyl chloride can react with phenol in the presence of a base, like pyridine, to yield this compound. thieme-connect.com Similarly, 3,4-dimethoxybenzoic anhydride can be used. lookchem.com These methods are often faster and less reversible than direct acid-catalyzed esterification but require the prior synthesis of the more reactive acid derivative. geeksforgeeks.orgarkat-usa.org

A variation of this involves the reaction of the sodium or potassium salt of 3,4-dimethoxybenzoic acid with a suitable phenyl-containing electrophile. For example, reacting potassium 3,4-dimethoxybenzoate with 2-bromo-1-(p-tolyl)ethanone in ethanol (B145695) leads to the formation of a related ester. iucr.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the synthesis of this compound focuses on improving reaction yields and minimizing side products. For direct esterification, a key strategy is the removal of water as it is formed, which shifts the equilibrium towards the product side. geeksforgeeks.org This can be achieved through azeotropic distillation or the use of dehydrating agents.

The choice of catalyst and reaction conditions also plays a crucial role. While strong mineral acids are effective, they can sometimes lead to side reactions, especially with sensitive substrates. Alternative catalysts, such as solid acid catalysts or milder coupling agents, can offer advantages in terms of selectivity and ease of work-up. For instance, peptide coupling reagents like TBTU, TATU, or COMU have been shown to be effective for the esterification of phenols at room temperature in the presence of organic bases. researchgate.net Pivalic anhydride in the presence of sodium thiosulfate (B1220275) has also been used to mediate the esterification of phenols with carboxylic acids. arkat-usa.org

In syntheses involving acyl halides or anhydrides, the careful control of stoichiometry and temperature is important to maximize yield and purity. smolecule.com The use of a non-nucleophilic base is often preferred to avoid competition with the phenol nucleophile.

The following table summarizes the impact of different catalysts on the esterification of benzoic acid derivatives with phenols, providing insights into potential optimization strategies for the synthesis of this compound.

| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |

| DMAP/DCC | 25 | 78–82 | 12–18 |

| ZBS | 70–75 | 85–90 | 2–3 |

| H₂SO₄ | Not specified | Not specified | Not specified |

| This table is based on data for the synthesis of (4-phenylphenyl) 3,5-dimethoxybenzoate (B1226732) and provides a general comparison of catalytic efficiency in similar esterification reactions. smolecule.com |

Chemoenzymatic Synthesis Approaches for Aromatic Esters

Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for the production of esters, including aromatic esters like this compound. nih.govacs.org This approach utilizes enzymes, most commonly lipases, as biocatalysts to perform the esterification reaction. nih.govmdpi.com

Lipases (EC 3.1.1.3) are attractive for industrial applications due to their high catalytic efficiency, mild operating conditions, and high selectivity (regio- and enantioselectivity). nih.govacs.org The use of enzymes aligns with the principles of green chemistry by reducing the need for harsh reagents and minimizing the generation of toxic waste. nih.gov The synthesis can be performed through either esterification of a carboxylic acid and an alcohol or transesterification. acs.org

The efficiency of lipase-catalyzed esterification is influenced by several factors, including the source of the lipase (B570770) (microbial, plant, or animal), whether the enzyme is free or immobilized, the polarity of the reaction medium, and the molar ratio of the substrates. nih.govacs.org Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which improves the cost-effectiveness of the process. mdpi.com For example, the synthesis of aromatic esters of arbutin (B1665170) has been significantly enhanced using immobilized lipase from Penicillium expansum in co-solvent systems. frontiersin.org

While direct enzymatic synthesis of this compound is not explicitly detailed in the provided search results, the general principles of chemoenzymatic synthesis of aromatic esters are well-established. nih.govacs.org For instance, a study on the chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine, a related compound, highlights the potential of using engineered enzymes to achieve high conversion rates and enantiomeric excess. researchgate.net Furthermore, lipase-catalyzed Michael addition of aromatic amines has been developed for the synthesis of β-amino acid esters, demonstrating the versatility of enzymatic methods. mdpi.com

The following table outlines key parameters affecting lipase-catalyzed esterification reactions.

| Parameter | Effect on Reaction |

| Lipase Source | Determines catalytic activity, stability, and substrate specificity. acs.org |

| Immobilization | Facilitates catalyst recovery and reuse, enhancing process economy. mdpi.com |

| Reaction Medium | Polarity of the solvent can significantly impact enzyme activity and reaction equilibrium. nih.gov |

| Substrate Molar Ratio | Affects the reaction rate and equilibrium position. nih.gov |

| Temperature | Influences reaction rate and enzyme stability. acs.org |

Novel Catalytic Strategies for Aromatic Ester Formation

Beyond traditional esterification, several novel catalytic strategies have been developed that can be applied to the synthesis and modification of aromatic esters like this compound.

"Ester Dance Reaction" and Aromatic Isomerization Processes

A recently discovered palladium-catalyzed reaction, termed the "ester dance," allows for the translocation of an ester group from one carbon to another on an aromatic ring. nih.govwaseda.jp This isomerization process is analogous to the well-known "halogen dance" reaction. nih.gov The reaction is catalyzed by a palladium complex with a specific diphosphine ligand (dcypt) and allows for the predictable rearrangement of ester groups under relatively mild conditions. waseda.jp

This "ester dance" reaction could potentially be used to synthesize isomers of this compound that are otherwise difficult to access through conventional methods. acs.org For example, starting with an isomeric phenyl dimethoxybenzoate, it might be possible to induce the migration of the ester group to the 3,4-positions. The reaction has been shown to be applicable to a range of aromatic esters, including phenyl benzoates and heteroarenes. waseda.jp

Catalytic Cross-Coupling Reactions of Aromatic Esters

Aromatic esters can also serve as substrates in various catalytic cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While these reactions don't directly form the ester, they can be used to synthesize precursors or to further functionalize the this compound molecule.

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction. nih.gov In this reaction, an aryl halide or triflate is coupled with an organoboron compound in the presence of a palladium catalyst. nih.gov While the ester group itself is generally unreactive in standard Suzuki-Miyaura coupling, this allows for the selective functionalization of other parts of the molecule if it contains a suitable leaving group. acs.org For instance, a bromo-substituted phenyl dimethoxybenzoate could be coupled with an arylboronic acid to introduce a new aryl group. acs.org

Furthermore, methods have been developed for the decarbonylative cross-coupling of aromatic esters, where the ester group itself acts as a leaving group. acs.org This allows for the synthesis of biaryls from aromatic esters. acs.orgrsc.org For example, reacting an aromatic ester with an arylboronic acid in the presence of a suitable palladium or nickel catalyst can lead to the formation of a biaryl compound. acs.orgrsc.org

The following table provides a brief overview of some catalytic cross-coupling reactions involving aromatic compounds.

| Reaction Name | Reactants | Catalyst | Product |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Arylboronic Acid/Ester | Palladium Complex | Biaryl |

| Decarbonylative Coupling | Aromatic Ester + Arylboronic Acid | Palladium or Nickel Complex | Biaryl |

| Chan-Evans-Lam Etherification | Aryl Boronate Ester + Phenol | Copper Complex | Biaryl Ether |

| Visible Light-Driven C(sp³)–C(sp) Coupling | Alkyl Halide + Phenylacetylene | B₁₂ Complex + Ir Photocatalyst | Alkylated Phenylacetylene |

This table illustrates the versatility of catalytic cross-coupling reactions in the synthesis and functionalization of aromatic compounds, including those related to this compound. acs.orgnih.govacs.orgrsc.org

This compound as a Synthetic Intermediate and Building Block

The this compound scaffold is a valuable synthetic intermediate and building block in organic chemistry, particularly for the construction of more complex molecules with specific functional properties. asischem.com The 3,4-dimethoxyphenyl moiety is a key structural feature in various natural products and pharmacologically active compounds, making its derivatives, including the phenyl esters, important precursors in medicinal chemistry and materials science. google.comajol.info

The utility of this compound as a building block stems from the reactivity of its constituent parts. The ester linkage can be hydrolyzed to regenerate the carboxylic acid and the phenol, while the aromatic rings can undergo further functionalization through electrophilic substitution reactions.

Research has demonstrated the use of related 3,4-dimethoxybenzoate structures in the synthesis of new chemical entities. For example, [3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate serves as a foundational molecule for creating more elaborate structures. Similarly, the synthesis of (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate was undertaken to explore its potential as a cholinesterase inhibitor, highlighting the role of this class of compounds as precursors to bioactive agents. bohrium.com The broader 3,4-dimethoxybenzene framework is a recognized intermediate in the synthesis of important pharmaceuticals such as verapamil (B1683045) and levodopa. google.com

Table 2: Examples of Complex Molecules Derived from 3,4-Dimethoxybenzoate Intermediates

| Intermediate Class | Derived Complex Molecule/Target | Significance/Application |

|---|---|---|

| 3,4-Dimethoxybenzoate Esters | [3-(Furan-2-carbonylamino)phenyl] 3,4-dimethoxybenzoate | Building block for more complex molecules. |

| 3,4-Dimethoxybenzoate Esters | (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate | Investigated as a potential cholinesterase inhibitor. bohrium.com |

The strategic incorporation of the this compound unit allows chemists to introduce specific electronic and steric properties into a target molecule, influencing its subsequent reactivity, conformation, and biological activity. This makes it a versatile tool in the design and development of novel compounds. asischem.com

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au It provides crucial information about the molecular weight of a compound and, through fragmentation analysis, offers deep insights into its chemical structure. scienceready.com.auwisdomlib.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the molecular formula of a compound by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). nih.govresearchgate.net For Phenyl 3,4-dimethoxybenzoate, the molecular formula is C₁₅H₁₄O₄. HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the exact mass of the protonated molecular ion, [M+H]⁺. nih.govscholaris.ca

The theoretical exact mass is calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁶O). The experimentally measured mass is then compared to this theoretical value. A close match provides strong evidence for the proposed molecular formula, distinguishing it from other formulas that might have the same nominal mass. arxiv.org

Table 1: HRMS Data for Molecular Formula Verification of this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄O₄ |

| Analyte Species | [M+H]⁺ |

| Calculated Monoisotopic Mass | 258.0892 g/mol |

| Calculated m/z for [M+H]⁺ | 259.0970 |

| Typical Experimental m/z | 259.0970 ± 0.0005 |

| Typical Mass Accuracy | < 2 ppm |

This interactive table showcases the expected HRMS results for this compound. The verification relies on the close agreement between the calculated and experimentally observed mass of the protonated molecule.

In addition to determining the molecular weight, mass spectrometry fragments the molecule into smaller, charged pieces. The pattern of these fragments is predictable and serves as a molecular fingerprint, allowing for detailed structural confirmation. scienceready.com.ausci-hub.se The fragmentation of this compound would proceed via cleavage at the ester linkage and within the aromatic systems.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Structural Significance |

| 258 | Molecular Ion | [C₁₅H₁₄O₄]⁺ | Corresponds to the molecular weight of the parent compound. |

| 165 | 3,4-Dimethoxybenzoyl cation | [C₉H₉O₃]⁺ | Results from cleavage of the ester C-O bond and loss of the phenoxy radical. Confirms the dimethoxybenzoyl moiety. |

| 137 | [C₈H₉O₂]⁺ | [C₉H₉O₃]⁺ - CO | Loss of carbon monoxide (CO) from the 3,4-dimethoxybenzoyl cation. |

| 77 | Phenyl cation | [C₆H₅]⁺ | Indicates the presence of the unsubstituted phenyl group. docbrown.info |

This interactive table details the expected fragmentation pattern. Analyzing the mass differences between the molecular ion and the major fragments allows chemists to piece together the molecule's structure. scienceready.com.au

Elemental Analysis for Empirical Composition Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. rsc.org This data is then used to calculate the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. libretexts.orgmadoverchemistry.com

For this compound (C₁₅H₁₄O₄), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of carbon, hydrogen, and oxygen. An experimental analysis would yield percentages very close to these theoretical values, confirming the elemental makeup of the synthesized compound.

The process involves:

Assuming a 100 g sample, the percentage values are converted directly to grams. libretexts.org

The mass of each element is converted to moles by dividing by its molar mass. wlwv.k12.or.us

The mole value of each element is divided by the smallest mole value obtained to find the simplest ratio.

If necessary, these ratios are multiplied by a small integer to obtain whole numbers, which become the subscripts in the empirical formula. savemyexams.com

Table 3: Theoretical vs. Experimental Elemental Analysis for this compound

| Element | Theoretical Mass % | Example Experimental Mass % | Moles (from experimental %) | Molar Ratio | Empirical Formula |

| Carbon (C) | 69.76% | 69.70 g | 5.803 | 15.01 (≈15) | C₁₅H₁₄O₄ |

| Hydrogen (H) | 5.46% | 5.48 g | 5.436 | 14.06 (≈14) | |

| Oxygen (O) | 24.78% | 24.82 g | 1.551 | 4.01 (≈4) |

This interactive table demonstrates how elemental analysis data is used. The close correlation between theoretical and experimental percentages confirms the compound's composition, and a straightforward calculation yields the empirical formula.

Advanced Spectroscopic Probes for Aromatic Ester Characterization

Beyond standard techniques, advanced spectroscopic probes can offer more nuanced information about the structure, conformation, and electronic properties of aromatic esters like this compound.

Raman Spectroscopy : This vibrational spectroscopy technique is complementary to infrared (IR) spectroscopy. nih.gov It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, such as those found in aromatic rings. dokumen.pub For this compound, Raman spectroscopy could provide detailed information on the skeletal vibrations of the benzene (B151609) rings and the C=O bond, helping to confirm the molecular structure and study conformational properties. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy : While this compound itself is not a radical, EPR spectroscopy is a powerful technique for studying paramagnetic species. Ester-derivatized molecules are increasingly used as probes in biological systems. acs.org For instance, developing derivatives of this compound that incorporate a stable radical (a spin label) would allow EPR to be used to probe the local environment, such as oxygen concentration or pH, making it a sophisticated tool for specialized applications in materials science or biology. acs.org

Hyperspectral Imaging : This technique combines spectroscopy with imaging, allowing for the label-free chemical imaging of a sample. european-mrs.com By acquiring a full spectrum (e.g., mid-infrared or Raman) at each pixel of an image, it can map the spatial distribution of chemical components. This could be used to assess the homogeneity of a crystalline film of this compound or to identify it within a complex mixture. european-mrs.com

Crystallographic Analysis and Solid State Investigations

Single-Crystal X-ray Diffraction (SC-XRD)

The conformation of benzoate (B1203000) derivatives is largely defined by the relative orientation of the aromatic rings. The dihedral angle, which is the angle between the planes of the two rings, is a key parameter. In various crystalline structures of Phenyl 3,4-dimethoxybenzoate derivatives, this angle shows significant variation, which can be influenced by the nature of substituents and the forces of crystal packing. iucr.org

For instance, in 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate, the dihedral angle between the mean planes of the dimethoxybenzoate and the phenyl groups is 66.55 (8)°. iucr.orgiucr.org A similar, yet distinct, orientation is observed in 2-(4-Chlorophenyl)-2-oxoethyl 3,4-dimethoxybenzoate, where the corresponding dihedral angle is 74.45 (10)°. nih.gov In a different derivative, benzotriazol-1-yl 3,4-dimethoxybenzoate, the benzoate component is nearly planar and forms a much larger dihedral angle of 84.51 (6)° with the benzotriazole (B28993) unit. nih.gov This demonstrates that while the core 3,4-dimethoxybenzoate structure is present, its spatial relationship with the attached phenyl group is flexible.

Crystal packing describes how molecules are arranged in the crystal. This arrangement is often governed by the principle of close-packing, where molecules organize to minimize empty space. acs.org The unit cell is the fundamental repeating unit of the crystal lattice, defined by its axial lengths (a, b, c) and inter-axial angles (α, β, γ).

The crystallographic data for 2-(4-Chlorophenyl)-2-oxoethyl 3,4-dimethoxybenzoate shows that it crystallizes in the triclinic space group P-1. nih.gov The unit cell parameters for this compound have been precisely determined, providing a basis for understanding its packing arrangement. nih.gov In this particular structure, the molecules are linked into chains, demonstrating a specific, ordered packing motif. nih.gov

Intermolecular Interactions in Crystalline Structures

The stability of a molecular crystal is heavily dependent on a network of intermolecular interactions. tandfonline.com These non-covalent forces, though individually weak, collectively dictate the final crystal architecture.

Hydrogen bonds are among the most critical directional interactions in crystal engineering. acs.org While classical hydrogen bonds are stronger, weaker C-H···O interactions are frequently observed in the crystal packing of this compound derivatives. iucr.orgiucr.org

In the crystal structure of 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate, the packing is characterized by intermolecular C—H⋯O contacts. iucr.orgiucr.org Similarly, molecules of 2-(4-Chlorophenyl)-2-oxoethyl 3,4-dimethoxybenzoate are linked into one-dimensional chains through C—H···O hydrogen bonds. nih.gov Studies on other related quinazoline (B50416) derivatives containing the 3,4-dimethoxyphenyl moiety also identify significant C–H···O, C–H···N, and C–O…π interactions that contribute to molecular stability. tandfonline.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. dergipark.org.tr By mapping properties like d_norm (normalized contact distance) onto the surface, it is possible to identify the specific atoms involved in close contacts and the relative importance of different types of interactions. iucr.org

This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density. dergipark.org.tr For various dimethoxybenzene derivatives, Hirshfeld analysis has been used to confirm the contributions of different intermolecular interactions. nih.gov The resulting two-dimensional fingerprint plots provide a quantitative summary, showing the percentage contribution of each interaction type to the total Hirshfeld surface. dergipark.org.trresearchgate.net For example, in related structures, H···H, O···H, and C···H contacts are often found to be the most significant contributors to crystal packing. researchgate.net

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings are a crucial organizing force in many organic crystals. georgetown.educhemeurope.com These interactions arise from the overlap of p-orbitals in π-conjugated systems. chemeurope.com

While strong π-π stacking is not explicitly detailed as the dominant interaction in the primary derivatives found, the potential for such interactions exists. Hirshfeld surface analysis can reveal flat patches on the molecular surface, which are characteristic of planar stacking. iucr.org In the broader family of dimethoxy-phenyl derivatives, π–π hydrogen bond interactions are noted as contributing to molecular stability. tandfonline.com The presence and geometry of these interactions can significantly influence the material's electronic and physical properties. wpmucdn.com

Thermal Analysis Techniques

Following extensive research, detailed experimental data regarding the thermal analysis of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is not available in the public domain. Scientific literature primarily focuses on more complex derivatives or metal-organic complexes containing the 3,4-dimethoxybenzoate moiety, rather than the simple phenyl ester itself. The thermal properties of these derivatives are significantly influenced by additional functional groups or metal centers and cannot be attributed solely to this compound.

Differential Scanning Calorimetry (DSC) for Phase Transitions

No specific studies detailing the phase transitions of this compound via Differential Scanning Calorimetry were found. This type of analysis would typically involve heating a sample at a controlled rate to identify thermal events such as melting, crystallization, and solid-solid phase transitions. The resulting thermogram would provide key data points like the melting temperature (T_m) and the enthalpy of fusion (ΔH_f), offering insights into the compound's purity and crystalline structure. However, such a thermogram and associated data for this compound are not present in the reviewed literature.

Variable Temperature Powder X-ray Diffraction (PXRD) Studies

No published research was identified that employs Variable Temperature Powder X-ray Diffraction (VT-PXRD) to investigate the solid-state properties of this compound. VT-PXRD is a powerful technique used to study changes in the crystal structure of a material as a function of temperature. It can detect temperature-induced phase transitions, lattice expansion or contraction, and provide detailed information about the crystalline phases present at different temperatures. The absence of such studies means there is no available data on how the crystal lattice of this compound behaves upon heating or cooling.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. etprogram.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. etprogram.orgmdpi.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d) or 6-311++G(d,p), to approximate the exchange-correlation energy and describe the atomic orbitals, respectively. researchgate.netkpfu.runih.gov

Theoretical calculations on related dimethoxybenzene derivatives have shown that different conformations can have varying stabilities. researchgate.net For instance, in some cases, a planar conformation is the most stable, while in others, non-planar arrangements are preferred. researchgate.net The interplay of steric hindrance and electronic effects, such as conjugation and intramolecular interactions like C-H···O hydrogen bonds, governs the conformational preferences. mdpi.comresearchgate.net The energy difference between various conformers can be small, often within a few kcal/mol, suggesting that multiple conformations may coexist at room temperature. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.comlibretexts.org

The energies of the HOMO and LUMO are critical indicators of a molecule's electronic properties. A higher HOMO energy level suggests a greater ability to donate electrons, indicating nucleophilic character. numberanalytics.comnih.gov Conversely, a lower LUMO energy level points to a greater ability to accept electrons, indicating electrophilic character. numberanalytics.comnih.gov For Phenyl 3,4-dimethoxybenzoate, the presence of electron-donating methoxy (B1213986) groups is expected to raise the HOMO energy level, enhancing its electron-donating capacity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies This table presents hypothetical, yet plausible, DFT-calculated energy values for this compound to illustrate typical FMO analysis findings. Actual values can vary based on the specific computational method and basis set used.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.25 |

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_g), is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. irjweb.comnih.gov A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comaps.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. irjweb.comnih.gov

The HOMO-LUMO gap is also related to the molecule's electronic transitions and can be correlated with its UV-Visible absorption properties. lew.rotandfonline.com For this compound, the energy gap would be influenced by the extent of conjugation between the two aromatic rings and the electronic effects of the substituents. DFT calculations on similar aromatic esters and dimethoxybenzene derivatives have shown that the energy gap can be tuned by altering the substitution pattern. nih.govresearchgate.net A smaller gap often indicates a more effective intramolecular charge transfer (ICT) character within the molecule. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is calculated as the interaction energy of a positive point charge with the electron density and nuclei of the molecule. uni-muenchen.de

The MEP surface is typically color-coded to represent different potential values. uni-muenchen.de Regions of negative electrostatic potential, usually colored red, are electron-rich and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential.

For this compound, an MEP map would reveal specific regions of positive and negative potential. The oxygen atoms of the ester and methoxy groups are expected to be sites of high negative potential due to the presence of lone pairs of electrons, making them likely targets for electrophiles or hydrogen bond donors. researchgate.netresearchgate.net The aromatic rings, particularly the one bearing the electron-donating dimethoxy groups, would also exhibit negative potential above and below the plane of the ring.

Conversely, the hydrogen atoms of the aromatic rings and the carbonyl carbon of the ester group would likely show positive electrostatic potential, indicating them as potential sites for nucleophilic attack. researchgate.netresearchgate.net The analysis of the MEP map provides a clear, visual guide to the molecule's reactivity and intermolecular interaction preferences. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govuni-muenchen.de It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation of a molecule. uni-muenchen.de

NBO analysis quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. nih.gov These donor-acceptor interactions, also known as hyperconjugation, are key to understanding the stability arising from electron delocalization. The strength of these interactions is evaluated using second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization effect. nih.gov

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern optoelectronic applications, including optical switching and data storage. Organic molecules, particularly those with donor-π-acceptor architectures, are promising candidates for NLO materials due to the delocalization of electrons within their π-conjugated systems. analis.com.my The interaction of these molecules with an intense electromagnetic field, such as a laser, can produce a nonlinear response, characterized by properties like the first hyperpolarizability (β). researchgate.net

Computational methods, especially Density Functional Theory (DFT), are instrumental in predicting the NLO response of organic compounds. evitachem.com These calculations can determine key NLO-related parameters, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). A large β value is indicative of a significant NLO response. This is often associated with a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which facilitates intramolecular charge transfer. evitachem.com

While direct NLO data for this compound is not available, studies on structurally related compounds provide valuable insights. For instance, a theoretical investigation on 2-methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] phenyl benzoate (B1203000), which also contains a substituted phenyl benzoate framework, was performed using the B3LYP/6-311G(d) basis set. epstem.net The calculated properties for this analogue offer a comparative basis for estimating the NLO potential of this compound.

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 4.54 Debye |

| Mean Polarizability (⟨α⟩) | - |

| First Hyperpolarizability (β) | - |

Similarly, a study on a quinazoline (B50416) derivative containing a 3,4-dimethoxy phenyl group also explored its NLO properties through DFT calculations, highlighting the contribution of this functional group to the molecule's electronic characteristics. tandfonline.com Such studies confirm that the presence of electron-donating methoxy groups can enhance the NLO response, suggesting that this compound likely possesses notable NLO properties. tandfonline.com

Quantum Chemical Descriptors for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. The energies of the HOMO and LUMO and the gap between them are fundamental descriptors of molecular stability and reactivity. analis.com.my A low HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. acs.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. analis.com.myepstem.net These include:

Ionization Potential (I): Estimated as I ≈ -EHOMO

Electron Affinity (A): Estimated as A ≈ -ELUMO

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Electronegativity (χ): χ = -μ

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide a quantitative framework for comparing the reactivity of different compounds. For example, a molecule with high hardness is generally less reactive, while one with high softness is more reactive. analis.com.my

The theoretical features of the aforementioned 2-methoxy-6-[...]-phenyl benzoate were investigated, providing a set of reactivity descriptors that can serve as a proxy for this compound. epstem.net

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.13 |

| ELUMO | -1.88 |

| Energy Gap (ΔE) | 4.25 |

| Ionization Potential (I) | 6.13 |

| Electron Affinity (A) | 1.88 |

| Electronegativity (χ) | 4.005 |

| Chemical Hardness (η) | 2.125 |

| Chemical Softness (S) | 0.47 |

| Electrophilicity Index (ω) | 3.77 |

Molecular Dynamics Simulations for Conformational Space Exploration

This compound is a flexible molecule with several rotatable bonds that define its three-dimensional shape. The most significant rotations occur around the C-O bond of the ester linkage and the C-O bonds of the two methoxy groups. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of such molecules, revealing the preferred shapes (conformers) and the energy barriers between them. tandfonline.comnih.gov

MD simulations model the movements of atoms over time by solving Newton's equations of motion, allowing researchers to observe how a molecule explores its potential energy surface. tandfonline.com This process typically involves placing the molecule in a simulation box, often with solvent, followed by energy minimization and then running the simulation under controlled temperature and pressure (e.g., an NPT ensemble). acs.orgtandfonline.com

Studies on simpler, related molecules like phenyl formate (B1220265) provide fundamental insights. Extensive molecular orbital computations on phenyl formate revealed that it preferentially adopts a nonplanar Z conformer, where the C=O bond is cis to the phenyl group. cdnsciencepub.com The calculations determined a minimum energy when the phenyl ring is twisted by approximately 60 degrees relative to the ester plane. cdnsciencepub.com The internal barrier to rotation around the C(1)-O bond was also calculated, showing that a significant amount of energy is required to move away from this preferred conformation. cdnsciencepub.com This suggests that this compound also has a preferred non-planar conformation.

More complex MD simulations have been applied to phenyl esters to understand their behavior in condensed phases. tandfonline.com For example, simulations have been used to determine the structure of liquid crystal phases composed of phenyl ester mesogens and to study the cleavage of phenyl esters in solution. tandfonline.comacs.org These studies analyze dihedral angle distributions and pair correlation functions to understand molecular packing and interactions, demonstrating the capability of MD to bridge molecular structure with macroscopic properties. tandfonline.comnih.gov

Chemical Reactivity and Mechanistic Studies of Phenyl 3,4 Dimethoxybenzoate

General Reactions of Aromatic Esters

Aromatic esters, including Phenyl 3,4-dimethoxybenzoate, are known to undergo several fundamental reactions. numberanalytics.com These reactions primarily involve the ester linkage and the aromatic rings, making them versatile intermediates in organic synthesis. numberanalytics.comnumberanalytics.com

Ester Hydrolysis Mechanisms (Acid- and Base-Catalyzed Pathways)

The cleavage of the ester bond in this compound can be achieved through hydrolysis, a reaction that can be catalyzed by either acids or bases. numberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to yield 3,4-dimethoxybenzoic acid and phenol (B47542). chemistrysteps.comdalalinstitute.com The reaction is reversible and proceeds through a series of equilibrium steps. chemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. numberanalytics.comnumberanalytics.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of phenol regenerates the acid catalyst and produces the carboxylic acid. dalalinstitute.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of sodium hydroxide (B78521), this compound is hydrolyzed to sodium 3,4-dimethoxybenzoate and phenol. geeksforgeeks.orglibretexts.org This reaction, known as saponification, is essentially irreversible. chemistrysteps.comlibretexts.org The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.comlibretexts.org The subsequent elimination of the phenoxide ion, a better leaving group than the hydroxide ion, leads to the formation of 3,4-dimethoxybenzoic acid, which is then immediately deprotonated by the base to form the carboxylate salt. chemistrysteps.comlibretexts.org

| Hydrolysis Condition | Catalyst | Products | Reversibility |

| Acidic | Strong Acid (e.g., H₂SO₄) | 3,4-dimethoxybenzoic acid, Phenol | Reversible |

| Basic | Strong Base (e.g., NaOH) | Sodium 3,4-dimethoxybenzoate, Phenol | Irreversible |

Nucleophilic Substitution Reactions at the Ester Carbonyl

The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This leads to nucleophilic acyl substitution reactions, where the phenoxy group (-OPh) acts as a leaving group. masterorganicchemistry.com These reactions are fundamental to the chemistry of esters. acs.org

Stronger nucleophiles than phenol, such as amines, can displace the phenoxy group to form amides. wikipedia.org Similarly, reaction with other alcohols (transesterification) in the presence of an acid or base catalyst can lead to the formation of a different ester. wikipedia.org Grignard reagents can also react with the ester, adding to the carbonyl group twice to form a tertiary alcohol after an acidic workup. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Aromatic Rings

Both the 3,4-dimethoxyphenyl ring and the phenyl ring of this compound can undergo electrophilic aromatic substitution. numberanalytics.comhu.edu.jo The rate and position of substitution are governed by the nature of the substituents on each ring. uomustansiriyah.edu.iq

On the 3,4-dimethoxyphenyl ring: The two methoxy (B1213986) groups (-OCH₃) are strong activating groups and are ortho, para-directing. numberanalytics.com Due to steric hindrance from the ester group, electrophilic attack is most likely to occur at the C5 position, which is ortho to one methoxy group and para to the other.

On the phenyl ring: The ester group (-O-C=O) attached to the phenyl ring is a deactivating group and a meta-director. hu.edu.jo Therefore, electrophilic substitution on this ring will be slower and will primarily occur at the meta positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org The specific conditions required for these reactions depend on the reactivity of the aromatic ring. minia.edu.eg

| Ring | Substituents | Activating/Deactivating | Directing Effect |

| 3,4-dimethoxyphenyl | -OCH₃, -OCH₃, -COOPh | Activating | ortho, para |

| Phenyl | -O-C(=O)Ar | Deactivating | meta |

Advanced Reaction Pathways Involving Aromatic Esters

Beyond the fundamental reactions, aromatic esters can participate in more complex and specialized transformations. numberanalytics.com

Ester Isomerization and Rearrangement Processes ("Ester Dance Reaction")

A notable recent discovery in the field of aromatic ester chemistry is the "ester dance reaction," a process where an ester group can translocate from one carbon to another on an aromatic ring. chemeurope.comnih.govwaseda.jp This palladium-catalyzed reaction provides a novel method for synthesizing aromatic compounds with unusual substitution patterns that are otherwise difficult to access. nih.govwaseda.jp The mechanism is thought to involve an oxidative addition of the C(acyl)-O bond to the palladium catalyst, followed by a sequence of steps including deprotonation, decarbonylation, protonation, carbonylation, and reductive elimination. acs.orgnih.govresearchgate.net While conventional aromatic isomerization often requires harsh conditions, the ester dance reaction can proceed under milder conditions. chemeurope.comwaseda.jp

Reactivity of Alpha-CH₂ Groups in Aromatic Esters

The chemical structure of this compound, which consists of a 3,4-dimethoxybenzoyl group attached to a phenyl ring via an ester linkage, notably lacks any alpha-methylene (α-CH₂) groups. The alpha position relative to the carbonyl group is an sp²-hybridized carbon of the aromatic ring, and the methoxy groups are methyl (CH₃), not methylene (B1212753) (CH₂). Similarly, the phenyl group of the ester is directly attached to the ester oxygen.

For context, in aromatic esters that do possess α-CH₂ groups, such as benzyl (B1604629) benzoate (B1203000) or phenyl phenylacetate, these hydrogens exhibit distinct reactivity. The position of the α-CH₂ group is critical. Studies on the reaction of aromatic esters with radicals, like the tert-butylperoxy radical, show that the ester functional group generally decreases the reactivity of adjacent C-H bonds. For instance, the reactivity of the α-CH₂ groups in these types of esters during oxidation is not an additive property and is diminished by the influence of the ester moiety. The acidity of these alpha-protons is enhanced by the adjacent carbonyl group, which allows for deprotonation by a suitable base to form a resonance-stabilized enolate anion, a key intermediate in many carbon-carbon bond-forming reactions. However, this pathway is not available for this compound due to its lack of such a group.

Kinetic Studies and Reaction Rate Determinations

While specific kinetic studies for this compound are not extensively detailed in the available literature, data from closely related compounds and reaction types provide a basis for understanding its potential reaction rates. Kinetic analyses are crucial for elucidating reaction mechanisms and quantifying the effects of substituents on reaction velocity.

For example, studies on the metabolism of 3,4-dimethoxybenzoate in biological systems, such as by the bacterium Sporomusa ovata, show that the compound can undergo sequential O-demethylation. While this is a biochemical process involving corrinoid-dependent methyl transfer reactions, it provides documented reaction rates. Similarly, photodecay studies of dimethoxybenzene isomers in different media (aqueous vs. ice) have determined photodegradation rate constants, highlighting how the environment can influence reaction kinetics. These studies show that photochemical reactions can be significantly faster at an air-ice interface compared to in an aqueous solution.

Below is a table summarizing kinetic data from reactions involving the 3,4-dimethoxybenzoate moiety or dimethoxybenzene isomers, which serve as models for the reactivity of this compound.

Table 1: Reaction Rate Data for 3,4-Dimethoxybenzoate and Related Compounds

| Reactant | Reaction Type | Conditions | Rate / Rate Constant |

|---|---|---|---|

| 3,4-Dimethoxybenzoate | Enzymatic O-demethylation by Sporomusa ovata | In vitro, corrinoid-dependent | 200 nmol h-1 mg of protein-1 |

| 1,2-Dimethoxybenzene | Photodegradation (Air-ice interface) | UV irradiation | 30-fold enhancement vs. aqueous solution |

| 1,3-Dimethoxybenzene | Photodegradation (Air-ice interface) | UV irradiation | 15-fold enhancement vs. aqueous solution |

| 1,4-Dimethoxybenzene | Reaction with Pentafluorobenzoyl peroxide | Acetonitrile, 40°C | First order in each component |

Structure-Reactivity Relationships in Aromatic Ester Systems

The reactivity of this compound is fundamentally governed by the electronic properties of its substituents. The principles of structure-reactivity relationships, often quantified by the Hammett equation, can be used to predict the compound's behavior, particularly in electrophilic aromatic substitution reactions. viu.cautexas.edu

The Hammett equation (log(k/k₀) = ρσ) relates the rate (k) of a reaction for a substituted aromatic compound to the rate (k₀) of the unsubstituted parent compound through a reaction constant (ρ) and a substituent constant (σ). utexas.edu The substituent constant, σ, quantifies the electronic effect (inductive and resonance) of a particular substituent.

Methoxy Groups (-OCH₃): The two methoxy groups at the 3- and 4-positions are strong activating groups. viu.ca They donate electron density to the aromatic ring primarily through a +R (resonance) effect, which greatly outweighs their weak -I (inductive) electron-withdrawing effect. viu.ca This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. masterorganicchemistry.comlibretexts.org As ortho, para-directors, they activate the positions ortho and para to themselves. In this compound, the positions activated by the methoxy groups are C2, C5, and C6.

Phenyl Ester Group (-CO₂Ph): The ester group is a deactivating, electron-withdrawing group (-R and -I effects). It reduces the electron density of the aromatic ring it is attached to, making it less susceptible to electrophilic attack. masterorganicchemistry.com

The table below lists the Hammett substituent constants for relevant groups, illustrating their electronic influence.

Table 2: Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara | General Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|

| -OCH₃ (Methoxy) | +0.12 | -0.27 | Strongly Activating, Ortho/Para-Directing |

| -COOR (Ester) | +0.37 | +0.45 | Deactivating, Meta-Directing |

| -H (Hydrogen) | 0.00 | 0.00 | Baseline |

| -NO₂ (Nitro) | +0.71 | +0.78 | Strongly Deactivating, Meta-Directing |

Applications in Advanced Materials Research

Utilization in Polymer Chemistry and Advanced Materials

While direct, large-scale industrial applications of Phenyl 3,4-dimethoxybenzoate in commodity polymers are not widely documented, its structural motifs are of significant interest in the synthesis of specialty polymers and advanced materials. The principles of polymer chemistry allow for the incorporation of such specific molecular fragments to create polymers with precisely controlled characteristics.

The 3,4-dimethoxybenzoyl group and phenyl benzoate (B1203000) structures are valuable building blocks in polymer synthesis. For instance, derivatives of 3,4-dimethoxybenzene, such as 3,4-dimethoxystyrene, can act as monomers in polymerization reactions. wikipedia.org This molecule is a precursor to polycatechols and is noted for its stability, which is an advantageous property in polymer synthesis. wikipedia.org The polymerization of such monomers can lead to redox-active polymers. For example, poly(3,4-dihydroxy-o-tolylene) has been synthesized from a poly(3,4-dimethoxy-o-tolylene) precursor, demonstrating the potential for creating functional polymers from dimethoxybenzene derivatives. worldscientific.comresearchgate.net

Furthermore, phenyl benzoate moieties are known to be mesogenic, meaning they can induce liquid crystalline phases. This property is exploited in the creation of side-chain liquid-crystalline polymers. mdpi.com By incorporating phenyl benzoate derivatives into a polymer backbone, materials with specific optical and self-organizing properties can be developed. mdpi.combakhtiniada.ru These polymers can form well-defined nanostructures, such as smectic layers, which are crucial for applications in optics and electronics. mdpi.com The synthesis of block copolymers containing cyano-terminated phenyl benzoate moieties has been shown to result in materials that exhibit smectic liquid crystal phases and form hexagonal cylinder structures through microphase separation. mdpi.com

The 3,4-dimethoxybenzoyl chloride is a commercially available derivative that can be used to introduce the 3,4-dimethoxybenzoyl group into polymers through esterification reactions, offering a pathway to functionalize polymers and tailor their properties. bldpharm.com This functionalization can influence the polymer's solubility, thermal stability, and electronic characteristics.

Integration into Nanomaterials and Nanocomposites

The integration of organic molecules like this compound into nanomaterials is a promising strategy for creating advanced nanocomposites with synergistic properties. This can be achieved through surface modification of nanoparticles or by using the molecule as a precursor in the synthesis of nanostructures.

Phenyl benzoate derivatives have been investigated for their ability to form nanoparticles. researchgate.net For example, 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate has been shown to form spherical nanoparticles in the size range of 130–170 nm. researchgate.net This self-assembly into nanostructures is a critical aspect of nanotechnology.

The surface of nanoparticles can be functionalized with organic ligands to improve their stability, solubility, and biocompatibility, or to introduce specific functionalities. mdpi.comwilhelm-lab.comresearchgate.net Molecules containing phenyl and benzoate groups can be used as capping agents or ligands for various types of nanoparticles, such as gold or iron oxide nanoparticles. mdpi.combeilstein-journals.org The 3,4-dimethoxybenzoyl moiety could be incorporated into a ligand structure, which would then be attached to the nanoparticle surface. This surface modification can influence the nanoparticle's interaction with its environment, which is crucial for applications in nanomedicine, catalysis, and sensing. mdpi.combeilstein-journals.org For instance, the functionalization of hydrogels, which are a form of nanomaterial, can be achieved post-gelation using adhesive molecules that can carry specific chemical groups. nih.gov

Moreover, the 3,4-dimethoxybenzene structure itself is a component in the synthesis of more complex molecules that have been used to create nanocomposites with specific functions, such as dopamine (B1211576) detection. chemmethod.com This highlights the role of the core chemical structure in building functional materials at the nanoscale.

Liquid Crystalline Materials Development

The most significant and well-documented application of derivatives of this compound is in the field of liquid crystals. The specific electronic and steric properties of these molecules make them ideal candidates for the design of novel liquid crystalline phases with unique electro-optical behaviors.

A seminal application of a derivative of this compound is in the creation of ferroelectric nematic (NF) liquid crystals. The compound 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate, often referred to as RM734, is a canonical example of a material exhibiting a ferroelectric nematic phase. wikipedia.orgresearchgate.netacs.org This phase is characterized by a spontaneous electric polarization, a property that was long theorized for nematic liquid crystals but only recently demonstrated experimentally. researchgate.net

The synthesis of RM734 involves a multi-step process, typically an esterification reaction between 4-hydroxy-phenyl 2,4-dimethoxybenzoate and 4-nitrobenzoyl chloride, or a similar coupling strategy. bakhtiniada.ru The presence of the highly polar nitro group and the specific geometry of the molecule are crucial for the emergence of the ferroelectric nematic phase. mdpi.comresearchgate.net The large longitudinal dipole moment of the RM734 molecule, estimated to be around 11 Debye, is a key factor in the formation of this phase. bakhtiniada.ru

The discovery of ferroelectricity in the nematic phase of RM734 has opened up new avenues for the development of advanced display technologies and other electro-optical devices that could benefit from the fast switching times and bistability offered by ferroelectric materials. worldscientific.com

The mesophase behavior of this compound derivatives, particularly RM734, has been a subject of intense research. The thermal stability and the sequence of phase transitions are critical parameters for any practical application.

RM734 exhibits a complex phase sequence upon cooling from the isotropic liquid state. It typically transitions to a conventional, paraelectric nematic (N) phase, and upon further cooling, enters the ferroelectric nematic (NF) phase. wikipedia.orgbakhtiniada.runih.gov The transition temperatures are key characteristics of the material. For RM734, the isotropic to nematic (I-N) transition occurs at approximately 188°C, and the nematic to ferroelectric nematic (N-NF) transition occurs at around 133°C on cooling. wikipedia.orgbakhtiniada.ru Some studies have also reported the existence of an intermediate phase between the N and NF phases. rsc.org

The thermal stability of the mesophases is a crucial factor. For instance, Schiff base derivatives incorporating a phenyl-3,4-dimethoxy benzoate moiety have been shown to exhibit high thermal stability with a smectic A (SmA) phase over a broad temperature range. chemmethod.com The thermal behavior is typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). wilhelm-lab.comchemmethod.comnih.gov

Table 1: Phase Transition Temperatures of RM734 (a derivative of this compound)

| Transition | Temperature on Cooling (°C) | Reference |

| Isotropic (I) to Nematic (N) | 188 | bakhtiniada.ru, wikipedia.org |

| Nematic (N) to Ferroelectric Nematic (NF) | 133 | bakhtiniada.ru, wikipedia.org |

Note: Transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

The liquid crystalline properties of phenyl benzoate derivatives are highly sensitive to their molecular geometry and the nature of their substituents. The interplay of steric and electronic factors governs the stability and type of mesophases formed. mdpi.com

In the case of RM734, the bent or "banana-like" shape of the molecule, along with its large dipole moment, is thought to be a critical factor in the stabilization of the ferroelectric nematic phase. acs.orgbroadpharm.com The presence of lateral substituents, such as the methoxy (B1213986) groups in the 2 and 4 positions of the benzoate ring, can enhance the molecular biaxiality and destabilize the conventional nematic phase, thereby favoring the formation of the NF phase. mdpi.com

Studies on related Schiff base/ester derivatives have shown that the position and number of methoxy groups on the phenyl benzoate core significantly affect the mesomorphic behavior. chemmethod.comnih.gov For example, in a series of 4'-(4''-hexyloxy)phenylazomethine phenyl benzoates, the introduction of methoxy groups at different positions on the benzoate ring influenced the dipole moment and the thermal stability of the resulting smectic A phase. chemmethod.com Computational studies, such as Density Functional Theory (DFT), are often employed to correlate the molecular structure, including parameters like dipole moment and molecular polarizability, with the observed mesomorphic properties. wilhelm-lab.comchemmethod.com These studies have revealed that the planarity of the molecular core and the nature of terminal and lateral substituents are key determinants of mesophase stability and type. researchgate.netalagappauniversity.ac.ingoogle.com

Exploration of New Materials with Specific Electronic or Optical Characteristics

The exploration of new materials with tailored electronic and optical properties is a significant area of modern research. This compound derivatives are investigated for their potential in creating advanced materials due to their inherent chemical stability and unique electronic characteristics. smolecule.com The interplay between electron-donating groups, like the dimethoxybenzoate moiety, and electron-withdrawing groups within a single molecule can lead to novel functionalities.

A notable example, though a structural isomer, is 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate (known as RM734), which has been studied for its liquid crystalline properties. smolecule.com This rod-shaped molecule possesses a significant longitudinal dipole moment, which arises from its electron-withdrawing 4-nitrophenoxy group and the electron-donating 2,4-dimethoxybenzoate group. This electronic structure is responsible for its ferroelectric nematic behavior, making it a candidate for advanced electro-optical applications such as display technologies. smolecule.com Research has shown that the stability of the ferroelectric nematic phase is governed by a delicate balance of steric and electronic factors within the molecule. tandfonline.comworktribe.com The electronic factors are understood in terms of specific regions of electron density rather than just a single large dipole moment. tandfonline.comworktribe.com

Similarly, other complex derivatives incorporating the dimethoxybenzoate structure are synthesized and studied. For instance, 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate is noted for its specific electronic properties and steric effects, which could lead to the development of novel materials. smolecule.com The synthesis of various derivatives allows researchers to fine-tune properties by altering molecular shape and electronic distribution, paving the way for materials with specific, predictable characteristics. tandfonline.com

Coordination Chemistry and Metal Complexes

Coordination chemistry plays a central role in the development of functional materials like Metal-Organic Frameworks (MOFs). researchgate.net MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netwikipedia.org The 3,4-dimethoxybenzoate anion, derived from the corresponding acid, can act as an organic ligand, coordinating to metal centers through its carboxylate group to form a wide array of coordination complexes and extended framework structures. researchgate.netresearchgate.net The choice of the metal and the organic ligand dictates the final topology, porosity, and physicochemical properties (e.g., magnetic, optical, catalytic) of the resulting MOF. researchgate.netmdpi.com

The synthesis of coordination complexes involving the 3,4-dimethoxybenzoate ligand has been successfully demonstrated. A key example is the synthesis and structural characterization of Zn(II)bis(3,4-dimethoxybenzoate)bis(nicotinamide) dihydrate. researchgate.net In this complex, the Zinc(II) ion is coordinated by two oxygen atoms from two separate 3,4-dimethoxybenzoate ligands, two nitrogen atoms from two nicotinamide (B372718) molecules, and two oxygen atoms from two water molecules. researchgate.net This coordination results in a distorted octahedral geometry around the central metal ion. researchgate.net A similar complex has been synthesized with Cobalt(II). researchgate.net

The characterization of these complexes involves a suite of analytical techniques. Single-crystal X-ray diffraction is used to determine the precise molecular structure, including bond lengths and angles. researchgate.net Spectroscopic methods like FT-IR are used to confirm the coordination of the ligand to the metal ion. rasayanjournal.co.in Theoretical studies, such as Density Functional Theory (DFT), are also employed to analyze the molecular geometry, electronic structure (including frontier molecular orbitals or HOMO-LUMO), and other properties like nonlinear optical (NLO) potential. researchgate.net

Table 1: Selected Crystallographic and Bond Data for Zn(II)bis(3,4-dimethoxybenzoate)bis(nicotinamide) dihydrate researchgate.net

| Parameter | Value |

| Chemical Formula | C₃₀H₃₈N₄O₁₄Zn |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Selected Bond Lengths (Å) | |

| Zn-O1 (benzoate) | 2.1069(12) |

| Zn-O5 (water) | 2.1019(15) |

| Zn-N1 (nicotinamide) | 2.1340(16) |

| Selected Bond Angles (°) | |

| O1-Zn1-N1 | 92.79(6) |

| N1-Zn1-O5 | 92.65(6) |

| C7-O1-Zn1 | 128.57(13) |

This interactive table summarizes key structural data obtained from X-ray diffraction analysis.

Metal-Organic Frameworks (MOFs) built with carboxylate ligands, such as dimethoxybenzoate, can exhibit a wide range of interesting magnetic properties. These properties arise from the interaction between the magnetic moments of the metal ions, which are mediated by the organic linkers. nih.govnih.gov The specific nature of the ligand and the geometry it imposes on the metal centers are crucial in determining the type and strength of the magnetic coupling (ferromagnetic or antiferromagnetic). nih.govrsc.org

For example, studies on different MOFs have shown that the choice of ligand can dramatically alter the magnetic behavior of the framework. In one case, a cobalt-based MOF with an azido-carboxylate ligand system exhibited ferromagnetic coupling, while a similar manganese-based system showed antiferromagnetic coupling. nih.gov Furthermore, the same study demonstrated that the removal and reabsorption of water molecules from the framework could induce a reversible structural transformation and electron transfer, leading to a marked change in both the color and the magnetic properties of the material. nih.gov

The flexibility of the organic linker and the incorporation of secondary ligands can also modulate the magnetic properties of a 3D framework. nih.gov Research on nickel(II) dicarboxylate systems has shown that the length of a secondary bridging ligand can determine whether the material behaves as a metamagnet with long-range ordering or as a simple paramagnet. nih.gov The inherent tunability of MOFs allows for the creation of materials with varied magnetic behaviors, from simple paramagnetism to more complex phenomena like cluster spin-glass states, by carefully selecting the metal node and organic linker. aps.org While specific studies on MOFs exclusively using this compound are not detailed, the principles derived from frameworks with similar aromatic carboxylate ligands are directly applicable. researchgate.netmdpi.com

Table 2: Influence of Components on MOF Magnetic Properties

| Metal Ion | Ligand Type 1 | Ligand Type 2 / Guest | Resulting Magnetic Property | Reference Principle |

| Co(II) | Viologen-carboxylate | Azide | Ferromagnetic coupling | nih.gov |

| Mn(II) | Viologen-carboxylate | Azide / Water | Antiferromagnetic coupling; magnetism responsive to water content | nih.gov |

| Ni(II) | Aromatic dicarboxylate | Short secondary bridge | Metamagnetism (Long-range order) | nih.gov |

| Ni(II) | Aromatic dicarboxylate | Long secondary bridge | Paramagnetism (No long-range order) | nih.gov |

| Ni(II) | Boron imidazolate | None | Ferromagnetic interactions, Cluster spin-glass behavior | aps.org |

This interactive table illustrates how the combination of different metal ions and ligands can tune the magnetic behavior of Metal-Organic Frameworks.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies for Aromatic Esters

The synthesis of aromatic esters, including Phenyl 3,4-dimethoxybenzoate, is traditionally reliant on methods that can be resource-intensive and generate significant waste, such as using stoichiometric amounts of strong acids like sulfuric or hydrochloric acid as catalysts. diva-portal.org The future of its synthesis lies in the adoption of green chemistry principles to mitigate environmental impact. numberanalytics.com

Research is increasingly focused on developing highly efficient and environmentally benign catalytic systems. labmanager.com One promising area is the use of organometallic catalysts, such as zirconocene (B1252598) triflate, which has been shown to be effective for aromatic esterification under milder conditions. diva-portal.org Another sustainable approach involves cross-dehydrogenative coupling (CDC) reactions that activate C-H bonds, offering high atom economy by minimizing waste. labmanager.com Recently developed bimetallic oxide cluster catalysts have demonstrated high reactivity for producing aryl esters using molecular oxygen as the sole oxidant, representing a significant step towards greener chemical synthesis. labmanager.com

Furthermore, solvent-free phase transfer catalysis (PTC) and reactions in dry media, sometimes enhanced by microwave activation, offer substantial improvements by reducing reaction times and eliminating the need for volatile organic solvents. researchgate.net Biocatalysis, using enzymes like lipases, also presents a sustainable alternative for ester synthesis. numberanalytics.com

Table 1: Comparison of Synthetic Methodologies for Aromatic Esters

| Method | Traditional Approach (e.g., Fischer Esterification) | Emerging Green Approach |

|---|---|---|

| Catalyst | Strong mineral acids (H₂SO₄, HCl) in large amounts. diva-portal.org | Organometallics (e.g., zirconocene triflate), bimetallic oxides, or enzymes (biocatalysis). diva-portal.orgnumberanalytics.comlabmanager.com |

| Solvent | Often requires reflux in organic solvents (e.g., toluene). diva-portal.orgnih.gov | Solvent-free conditions, dry media, or green solvents (e.g., water). researchgate.netorganic-chemistry.org |

| Energy Input | Conventional heating under reflux for extended periods. numberanalytics.com | Microwave activation for shorter reaction times. researchgate.net |

| Byproducts | Generates water that needs to be removed; acidic waste requires neutralization. diva-portal.orgnumberanalytics.com | High atom economy; reactions using O₂ as an oxidant produce minimal waste. labmanager.com |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Elucidation

Understanding the kinetics and mechanism of esterification is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques are moving this analysis from offline, discrete sampling to real-time, in-situ monitoring. This shift provides a continuous stream of data, offering deeper insights into reaction pathways and the influence of various parameters.

Fiber-optic probes compatible with mid-infrared (mid-IR) and Raman spectroscopy are particularly powerful tools. nih.govscielo.org.corsc.org For esterification reactions, an in-situ IR probe can track the decrease of the carboxylic acid (-COOH) and alcohol (-OH) reactant bands while simultaneously monitoring the increase of the ester (-COOR) product band. scielo.org.co This allows for precise determination of reaction progress and endpoints. scielo.org.co Similarly, in-situ Raman spectroscopy has been successfully used to monitor and optimize microwave-promoted esterification reactions, facilitating rapid scale-up from millimoles to moles. rsc.org These methods enable the creation of detailed reaction profiles, which are invaluable for mechanistic elucidation and process control. A key advantage is the ability to monitor reactions under harsh conditions, such as the elevated temperatures often required for ester synthesis. nih.gov

Table 2: Advanced In-Situ Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Probe | Principle of Operation | Key Advantages for Ester Synthesis | Reference |

|---|---|---|---|

| Mid-Infrared (IR) | Measures the absorption of infrared radiation by molecular vibrations, tracking functional group changes. | Directly monitors reactant consumption (e.g., -COOH) and product formation (e.g., -COOR). scielo.org.co Enables quantitative analysis with appropriate calibration. nih.gov | nih.govscielo.org.co |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. | Excellent for monitoring reactions in aqueous or polar media; complementary to IR. Ideal for optimizing microwave-assisted synthesis. rsc.org | rsc.org |

| ReactIR (In-situ IR) | A specific application of IR spectroscopy designed for real-time reaction monitoring. | Used to demonstrate that slow reagent addition can prevent the buildup of hazardous intermediates (e.g., diazo compounds) in certain esterification methods. nih.govacs.org | nih.govacs.org |

Integration of Machine Learning and Artificial Intelligence in Computational Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is creating a paradigm shift from discovery-led to design-led research. acs.org For this compound, machine learning (ML) and AI models offer the potential to rapidly predict its properties and to design novel analogues with tailored functionalities. mdpi.com